Sodium;2-methyl-3-phenyloxirane-2-carboxylic acid

Catalog No.
S1537339
CAS No.
5449-12-7
M.F
C10H10NaO3+
M. Wt
201.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium;2-methyl-3-phenyloxirane-2-carboxylic acid

CAS Number

5449-12-7

Product Name

Sodium;2-methyl-3-phenyloxirane-2-carboxylic acid

IUPAC Name

sodium;2-methyl-3-phenyloxirane-2-carboxylic acid

Molecular Formula

C10H10NaO3+

Molecular Weight

201.17 g/mol

InChI

InChI=1S/C10H10O3.Na/c1-10(9(11)12)8(13-10)7-5-3-2-4-6-7;/h2-6,8H,1H3,(H,11,12);/q;+1

InChI Key

NBKQNSHQLCOEMY-UHFFFAOYSA-N

SMILES

CC1(C(O1)C2=CC=CC=C2)C(=O)O.[Na+]

Synonyms

NSC 16262

Canonical SMILES

CC1(C(O1)C2=CC=CC=C2)C(=O)O.[Na+]
Sodium; 2-methyl-3-phenyloxirane-2-carboxylic acid is a chemical compound that is used in various scientific experiments and industries. The chemical formula for this compound is C11H12NaO3. It is also known as 2-methyl-3-(4-carboxyphenyl) oxirane-2-carboxylic acid and is categorized as an α-olefin epoxide derivative.
The physical properties of Sodium; 2-methyl-3-phenyloxirane-2-carboxylic acid include its white crystal appearance, water solubility, and density of 1.347 g/cm3. The chemical properties of the compound include its acid-base nature and the presence of a carboxyl group. It has a melting point of 155-161°C, and a boiling point of 509.5°C at 760 mmHg.
Sodium; 2-methyl-3-phenyloxirane-2-carboxylic acid can be synthesized through a reaction between 2-methyl-3-phenyl-2-propene-1-one and peracetic acid. The characterization of the compound can be done through various analytical methods such as nuclear magnetic resonance (NMR) and mass spectrometry.
The analytical methods used to characterize the compound include NMR, mass spectrometry, infrared (IR) spectroscopy, and X-ray crystallography.
Sodium; 2-methyl-3-phenyloxirane-2-carboxylic acid has not been studied extensively for its biological properties. However, some studies have found potential anti-inflammatory and anti-cancer properties.
The toxicity and safety of Sodium; 2-methyl-3-phenyloxirane-2-carboxylic acid depend on the concentration and exposure time. In scientific experiments, it is important to handle the compound with care and follow proper safety protocols.
Sodium; 2-methyl-3-phenyloxirane-2-carboxylic acid is used in various scientific experiments, including in the synthesis of other compounds and as a reagent in organic synthesis.
The current state of research on Sodium; 2-methyl-3-phenyloxirane-2-carboxylic acid is limited, with only a few studies available on its properties and applications.
Sodium; 2-methyl-3-phenyloxirane-2-carboxylic acid has potential implications in various fields of research and industry, including organic synthesis, pharmaceuticals, and materials science.
One of the limitations of Sodium; 2-methyl-3-phenyloxirane-2-carboxylic acid is its limited availability and pricing. Future research can focus on exploring the compound's potential applications in drug development, materials science, and other fields. Possible future directions for research can include developing more efficient synthetic methods for the compound, studying its toxicity and safety in greater depth, and exploring its potential applications in diverse fields.
In conclusion, Sodium; 2-methyl-3-phenyloxirane-2-carboxylic acid is a chemical compound with unique properties and potential applications. Through continued research and exploration, this compound could have a significant impact in various fields of science and industry.

Dates

Modify: 2023-08-15
1.Collins, M.,Heagney, A.,Cordaro, F., et al. Methyl 3-[3/',4/'-(methylenedioxy)phenyl]-2-methyl glycidate: An ecstasy precursor seized in Sydney, Australia. J.Forensic Sci. 52(4), 898-903 (2016).

Explore Compound Types